4-amino-N-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 154.59 g/mol. It is classified as an amino acid derivative and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is synthesized from 4-aminobutyric acid and hydroxylamine hydrochloride, making it a significant building block in organic synthesis and pharmaceutical research.
4-amino-N-hydroxybutanamide hydrochloride is derived from naturally occurring amino acids and can be classified under the following categories:
This compound is often utilized in laboratory settings for its reactivity and ability to form various derivatives through chemical reactions.
The synthesis of 4-amino-N-hydroxybutanamide hydrochloride typically involves the following steps:
The molecular structure of 4-amino-N-hydroxybutanamide hydrochloride consists of:
4-amino-N-hydroxybutanamide hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 4-amino-N-hydroxybutanamide hydrochloride primarily involves its interaction with specific enzymes and biochemical pathways:
Property | Value |
---|---|
Molecular Formula | C4H11ClN2O2 |
Molecular Weight | 154.59 g/mol |
Density | ~1.218 g/cm³ (predicted) |
Boiling Point | ~433 °C (predicted) |
pKa | ~12.44 (predicted) |
4-amino-N-hydroxybutanamide hydrochloride has several applications across different scientific domains:
This compound’s unique combination of functional groups makes it valuable for research and development across multiple scientific disciplines.
4-Amino-N-hydroxybutanamide hydrochloride represents a structurally optimized GABA analog emerging as a key candidate in neuropathic pain therapeutics. Its molecular design incorporates a hydroxylated amide moiety, enhancing hydrogen-bonding capacity and polarity, which facilitates engagement with neuronal targets while maintaining sufficient blood-brain barrier (BBB) permeability—a critical attribute for CNS-active compounds [1] [4]. Historically, GABA reuptake inhibition has been a validated strategy for modulating neuronal hyperexcitability, as exemplified by FDA-approved agents like tiagabine (targeting GAT1). However, limitations in subtype selectivity and tolerability profiles have driven the development of novel scaffolds, including hydroxybutanamide derivatives [1] [7]. This compound’s core structure enables dual functionality: the amino group mimics GABA’s neurotransmitter pharmacophore, while the N-hydroxy fragment confers metabolic stability and distinct target interactions, positioning it as a versatile lead for multitarget ligand development [10].
Neuropathic pain arises from maladaptive plasticity in sensory pathways, characterized by diminished GABAergic inhibition and consequent neuronal hyperexcitability. GABA transporters (GATs) regulate synaptic GABA concentrations, making them pivotal targets for restoring inhibitory tone. Among the four murine subtypes (mGAT1–4), mGAT1 (SLC6A1) localizes predominantly to presynaptic neurons, while mGAT4 (SLC6A11) is glial-specific; both dominate CNS GABA reuptake [1] [9]. Inhibiting these subtypes elevates synaptic GABA, activating ionotropic (GABAA) and metabotropic (GABAB) receptors to dampen nociceptive signaling. Preclinical evidence underscores the antinociceptive potential of GAT inhibitors:
Table 1: In Vivo Efficacy of Hydroxybutanamide Analogs in Neuropathic Pain Models
Compound | Pain Model | Target Engagement | Antiallodynic Effect | Motor Side Effects (Rotarod) |
---|---|---|---|---|
50a | Oxaliplatin-induced CIPN | mGAT2 > mGAT4 | ++ | None detected |
56a | Paclitaxel-induced CIPN | mGAT4 selective | +++ | None detected |
56a | STZ-induced diabetic NP | mGAT4 selective | +++ | None detected |
Tiagabine (Ref) | Multiple NP models | mGAT1 selective | + | Impaired coordination |
CIPN = Chemotherapy-induced peripheral neuropathy; STZ = Streptozotocin; +++ = strong effect.
Subtype-selective GAT inhibition is essential for optimizing therapeutic outcomes and minimizing adverse effects. Structural nuances in the substrate-binding pockets of mGAT1–4 govern inhibitor specificity:
Table 2: Selectivity Profiles of GABA Transporter Inhibitors
Compound | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) | Selectivity Profile |
---|---|---|---|---|---|
56a | <4.0 | 4.2 | 4.8 | 5.04 | mGAT4 > mGAT3 > mGAT2 |
50a | 4.1 | 5.43 | 4.5 | 4.9 | mGAT2 > mGAT4 |
Tiagabine | 7.8 | <5.0 | <5.0 | <5.0 | mGAT1 selective |
N-hydroxybutanamide* | Data emerging | Data emerging | Data emerging | Data emerging | mGAT4 preferred |
*Hypothesized based on structural analogy to 56a.
Computational modeling reveals that 4-amino-N-hydroxybutanamide’s hydroxyl group forms stabilizing interactions with Asn** residues in mGAT4’s binding site—a region sterically constrained in mGAT1. This underpins its evolving selectivity profile [1] [7].
The evolution of hydroxybutanamide-based GAT inhibitors reflects iterative structure-activity relationship (SAR) campaigns focused on BBB penetration and target engagement:
Synthetic routes to these derivatives often employed Ugi multicomponent reactions or nucleophilic substitutions of bromolactones, followed by aminolysis—methods enabling modular diversification of the lipophilic and hydrogen-bonding domains [1] [10]. This progression underscores a strategic pivot from mere lipid solubility to targeted polarity, optimizing interactions within the GAT substrate pocket while ensuring CNS access—a paradigm embodied by 4-amino-N-hydroxybutanamide hydrochloride.
Table 3: Evolution of Hydroxybutanamide-Based GABA Modulators
Generation | Representative Compound | Structural Features | BBB Penetration | Key Limitations |
---|---|---|---|---|
1st | Nipecotic acid | Free carboxylic acid, small heterocycle | Low | High polarity; rapid clearance |
2nd | DDPM-257 | Nipecotic acid + lipophilic diphenyl ether | Moderate | Off-target effects; low selectivity |
3rd | 4-amino-N-hydroxybutanamide | N-hydroxyamide + flexible amino tail | High (predicted) | Data under preclinical validation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7